molecular formula C23H18ClFN4O4 B2959410 N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide CAS No. 902963-85-3

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B2959410
CAS No.: 902963-85-3
M. Wt: 468.87
InChI Key: GASRGPXDUGUMSX-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide features a pyrido[2,3-d]pyrimidine core fused with a hexahydro ring system. Key substituents include a 4-fluorobenzyl group at position 3 and a 5-chloro-2-methoxyphenyl acetamide moiety at position 2.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O4/c1-33-19-9-6-15(24)11-18(19)27-20(30)13-28-21-17(3-2-10-26-21)22(31)29(23(28)32)12-14-4-7-16(25)8-5-14/h4-9,11,17,21,26H,2-3,10,12-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARQQFUBFLDNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidin Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-fluorophenylmethyl Group: This is achieved through a substitution reaction using a suitable fluorinated reagent.

    Attachment of the 5-chloro-2-methoxyphenyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Final Acetylation: The acetamide group is introduced in the final step through an acetylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and control.

    Optimization of Catalysts: To improve reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamide groups.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrido[2,3-d]pyrimidin core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation Products: Include carboxylic acids and ketones.

    Reduction Products: Include alcohols and amines.

    Substitution Products: Include halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Cell Signaling:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: It may interact with cell surface receptors, modulating signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives

AMG 487 ()
  • Structure : Contains a pyrido[2,3-d]pyrimidine core with a 4-ethoxyphenyl group and a trifluoromethoxyphenyl acetamide side chain.
  • Key Differences : The target compound substitutes the ethoxy group with a 4-fluorobenzyl moiety and uses a 5-chloro-2-methoxyphenyl acetamide.
  • Pharmacokinetics : AMG 487 exhibits dose- and time-dependent pharmacokinetics due to CYP3A4 inhibition by its metabolite M2 . This highlights the metabolic sensitivity of pyrido[2,3-d]pyrimidine derivatives.
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
  • Structure : Shares the hexahydropyrido-pyrimidine core and 4-fluorobenzyl group but replaces the oxygen atom in the acetamide linkage with a sulfanyl (-S-) group.
  • Implications : The sulfanyl group may alter solubility and metabolic stability compared to the oxygen-containing target compound .

Thieno- and Pyrimido-Indole Derivatives

N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide ()
  • Structure: Features a thieno[3,2-d]pyrimidine core with an isobutyl substituent and 2-chloro-5-fluorophenyl acetamide.
2-{[3-(4-Chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
  • Structure : Incorporates a pyrimido-indole system with a 4-chlorophenyl group and sulfanyl linkage.
  • Key Contrast : The fused indole system increases molecular rigidity, which may affect binding kinetics compared to the flexible hexahydro ring in the target compound .

Bioactivity and Pharmacological Profiles

Bioactivity Clustering ()

  • Compounds with similar chemical structures cluster into groups with analogous bioactivity profiles. For example, pyrido-pyrimidine derivatives like AMG 487 () and the target compound likely target similar pathways (e.g., kinase or chemokine receptors) .
  • Substituent variations (e.g., 4-fluorobenzyl vs. ethoxyphenyl) may modulate selectivity and potency.

Metabolic Considerations

  • CYP3A4 Interaction: AMG 487’s metabolite M2 inhibits CYP3A4, leading to nonlinear pharmacokinetics . The target compound’s 4-fluorobenzyl group may reduce such interactions due to decreased electron-withdrawing effects compared to ethoxy groups.
  • Sulfanyl vs.

Analytical Techniques

  • NMR Profiling : Chemical shift comparisons () can identify structural similarities in regions such as aromatic protons or amide linkages.
  • LC-MS/MS and Molecular Networking : Used to dereplicate metabolites and assess structural relationships () .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name (Source) Core Structure Key Substituents Functional Groups
Target Compound Pyrido[2,3-d]pyrimidine 4-Fluorobenzyl, 5-chloro-2-methoxyphenyl Acetamide (O-linkage)
AMG 487 () Pyrido[2,3-d]pyrimidine 4-Ethoxyphenyl, trifluoromethoxyphenyl Acetamide (O-linkage)
Compound Pyrido[4,3-d]pyrimidine 4-Fluorobenzyl, 5-chloro-2-methoxyphenyl Acetamide (S-linkage)
Compound Thieno[3,2-d]pyrimidine Isobutyl, 2-chloro-5-fluorophenyl Acetamide (O-linkage)

Table 2: Pharmacokinetic and Bioactivity Highlights

Compound Name (Source) Key Pharmacokinetic Feature Bioactivity Insight
AMG 487 () CYP3A4-mediated time-dependent PK CXCR3 antagonist with immunomodulatory effects
Target Compound N/A (Data limited) Likely kinase/receptor modulation
Compound Potential sulfoxidation metabolism Structural analog with modified stability

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide (CAS Number: 863457-75-4) is a complex organic compound with potential biological activities. This article aims to explore its biological activity , including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC20H16ClFN6O2S
Molecular Weight458.9 g/mol
CAS Number863457-75-4

The structure features a chloro-substituted methoxyphenyl group and a hexahydropyrido-pyrimidine moiety, which may contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : Compounds with similar structures have shown to inhibit bacterial growth by targeting essential enzymes such as leucyl-tRNA synthetase and tRNA methyltransferases. These enzymes are crucial for protein synthesis in bacteria .
  • In Vitro Studies : In vitro studies demonstrated that derivatives of similar compounds exhibited minimum inhibitory concentrations (MIC) against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring generally increased antibacterial potency .

Antitubercular Activity

The compound's structural analogs have also been tested for antitubercular activity:

  • Case Study : A related compound showed an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating potential efficacy against tuberculosis pathogens .

Antifungal Activity

Similar compounds have demonstrated antifungal properties:

  • Research Findings : Compounds with greater lipophilicity have been associated with enhanced antifungal activities in various studies. The presence of specific side chains has been shown to influence the overall bioactivity against fungal strains .

Synthesis and Characterization

The synthesis of this compound involves multi-step procedures that yield products with varied biological activities. The characterization techniques such as NMR and FTIR are used to confirm the structure and purity of synthesized compounds.

Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:

CompoundAntibacterial Activity (MIC)Antitubercular Activity (MIC)
Compound A0.91 μM against E. coli50 μg/mL against M. smegmatis
N-(5-chloro-2-methoxyphenyl)-...Not yet determinedNot yet determined

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